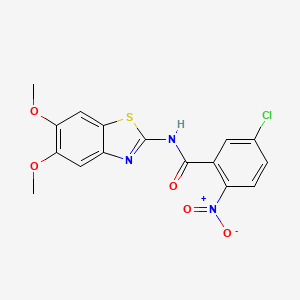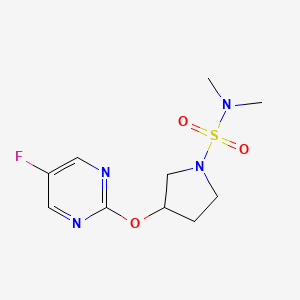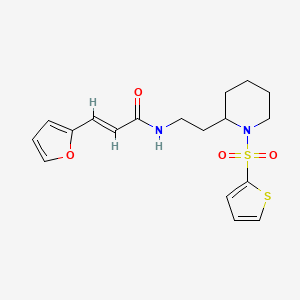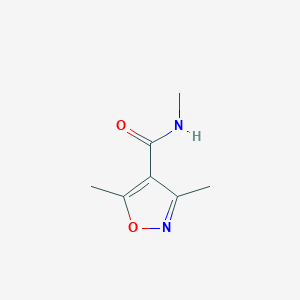
5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a complex organic compound characterized by its unique chemical structure, which includes a benzothiazole ring, a nitro group, and a chloro substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-chlorobenzothiazole, followed by subsequent functionalization to introduce the dimethoxy and nitro groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and the development of new chemical entities.
Biology: In biological research, 5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and chloro substituent play crucial roles in its biological activity, influencing its binding affinity and selectivity towards certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
5-Chloro-N-(1,3-benzothiazol-2-yl)-2-nitrobenzamide
5-Chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide
5-Chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Uniqueness: Compared to its analogs, 5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide stands out due to the presence of two methoxy groups on the benzothiazole ring, which can significantly impact its chemical and biological properties.
Propriétés
IUPAC Name |
5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O5S/c1-24-12-6-10-14(7-13(12)25-2)26-16(18-10)19-15(21)9-5-8(17)3-4-11(9)20(22)23/h3-7H,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSJOGVYQOTYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-([2,3'-bipyridin]-4-ylmethyl)-4-propylbenzamide](/img/structure/B2984032.png)

![7-(2-Ethoxy-2-oxoethyl)-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B2984036.png)

![4-{4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]phenyl}morpholine](/img/structure/B2984039.png)

![N-(4-methylphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2984041.png)
![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2984043.png)
![2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride](/img/structure/B2984045.png)
![2-({1-[2-(1,3-dioxolan-2-yl)ethyl]-5-iodo-1H-1,2,3-triazol-4-yl}methoxy)-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2984047.png)

![N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]-4-methoxybenzohydrazide](/img/structure/B2984051.png)

![2-cyclopropyl-1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2984053.png)
